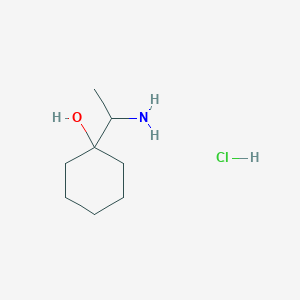

1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride

Description

1-(1-Aminoethyl)cyclohexan-1-ol (B1282893) hydrochloride belongs to the aminocyclohexanol family, a class of compounds recognized for their utility as versatile building blocks in organic synthesis and medicinal chemistry. The hydrochloride salt form of this molecule enhances its stability and solubility in aqueous media, facilitating its use in various laboratory settings.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1-aminoethyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(9)8(10)5-3-2-4-6-8;/h7,10H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLFOBRHZLVGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCCCC1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways for 1-(1-Aminoethyl)cyclohexan-1-ol (B1282893) and its Hydrochloride Salt

The synthesis of 1-(1-aminoethyl)cyclohexan-1-ol and its corresponding hydrochloride salt can be achieved through several established chemical routes. These methods often utilize readily available starting materials and employ fundamental organic reactions to construct the target molecule.

Reductive amination stands as a prominent and widely utilized method for the synthesis of amines, including 1-(1-aminoethyl)cyclohexan-1-ol. researchgate.net This approach typically involves the reaction of a carbonyl compound, in this case, a derivative of cyclohexanone (B45756), with an amine in the presence of a reducing agent.

A plausible synthetic route commences with cyclohexanone. The initial step involves the formation of an intermediate imine or enamine, which is then subsequently reduced to the desired amine. mdpi.com For the synthesis of 1-(1-aminoethyl)cyclohexan-1-ol, a key intermediate would be an α-aminoketone derivative. The process can be conceptualized as the reaction of cyclohexanone with an amino-containing reagent, followed by reduction. The hydrochloride salt is then readily formed by treating the free base with hydrochloric acid.

| Starting Material | Key Intermediate | Reducing Agents | Final Product |

|---|---|---|---|

| Cyclohexanone | Imine/Enamine | Sodium borohydride (B1222165) (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (H₂/Pd, Pt, Ni) mdpi.com | 1-(1-Aminoethyl)cyclohexan-1-ol |

The choice of reducing agent is critical and can influence the reaction conditions and outcomes. Catalytic hydrogenation, for instance, offers a clean reduction method, while hydride reagents like sodium borohydride are effective under milder conditions. mdpi.com

Another synthetic strategy involves the modification of a pre-existing cyclohexanol (B46403) ring. This approach would entail the introduction of the 1-aminoethyl side chain onto the cyclohexanol scaffold. While less direct than reductive amination from cyclohexanone, this method could involve the reaction of a protected cyclohexanol derivative with a suitable electrophile or nucleophile to build the desired side chain. For instance, a protected cyclohexanol could be deprotonated to form an alkoxide, which could then react with an electrophilic species containing the aminoethyl group. Subsequent deprotection would yield the final product.

Electrochemical methods offer an alternative, often greener, approach to organic synthesis. researchgate.net Electroreductive coupling could potentially be employed to form the carbon-carbon bond between the cyclohexyl ring and the ethyl group, or the carbon-nitrogen bond of the amino group. organic-chemistry.org This technique involves the use of an electric current to drive a reduction reaction at a cathode. google.com For instance, the coupling of a cyclohexanone derivative with a species containing the aminoethyl moiety could be envisioned. This method can sometimes provide higher selectivity and avoid the use of harsh chemical reducing agents. organic-chemistry.org

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules in a single step from three or more starting materials. organic-chemistry.org The Ugi reaction, a well-known MCR, typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org

A modified Ugi-type reaction could be designed to incorporate a cyclohexanol scaffold. nih.gov For instance, a derivative of cyclohexanol containing one of the required functional groups (e.g., a carboxylic acid or amine) could be used as a starting material. The reaction would then proceed with the other components to assemble the 1-(1-aminoethyl)cyclohexan-1-ol structure. The efficiency of MCRs lies in their ability to rapidly generate molecular complexity and their high atom economy. fu-berlin.de

Stereoselective Synthesis and Chiral Resolution Techniques

The 1-(1-aminoethyl)cyclohexan-1-ol molecule contains a chiral center at the carbon atom bearing the amino group. Therefore, it can exist as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial for applications where specific stereochemistry is required.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.gov Several strategies can be employed to achieve this for 1-(1-aminoethyl)cyclohexan-1-ol:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysts: A chiral catalyst can be used to favor the formation of one enantiomer over the other. This is a highly efficient method as only a small amount of the catalyst is needed. For instance, asymmetric hydrogenation of a suitable imine precursor using a chiral metal catalyst could yield an enantiomerically enriched product. organic-chemistry.org

Substrate Control: If the starting material already contains a chiral center, it can influence the stereochemistry of the newly formed chiral center.

| Strategy | Description | Advantages | Challenges |

|---|---|---|---|

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide stereochemistry. | Often high diastereoselectivity. | Requires additional steps for attachment and removal. |

| Chiral Catalysts | Use of a chiral catalyst to favor one enantiomer. organic-chemistry.org | Highly efficient (catalytic amounts), high enantioselectivity. | Development of suitable catalysts can be complex. |

| Substrate Control | Existing chiral center in the substrate directs the reaction. | Can be effective if a suitable chiral starting material is available. | Limited to the availability of appropriate chiral precursors. |

Chiral Resolution Techniques

When a racemic mixture (a 1:1 mixture of both enantiomers) is synthesized, chiral resolution can be used to separate the enantiomers. wikipedia.org Common methods include:

Formation of Diastereomeric Salts: The racemic amine can be reacted with a chiral acid to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. google.com The pure enantiomers can then be recovered by treating the separated salts with a base.

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase. The two enantiomers will interact differently with the chiral stationary phase, leading to their separation. nih.gov

The choice between enantioselective synthesis and chiral resolution depends on various factors, including the availability of chiral starting materials, the efficiency of the resolution process, and the desired scale of the synthesis. nih.govmdpi.com

Diastereoselective Control in Cyclohexanol-Based Reactions

The stereochemical configuration of substituents on a cyclohexane (B81311) ring significantly influences the molecule's biological activity and physical properties. In cyclohexanol-based structures, particularly those with multiple stereocenters like 1-(1-aminoethyl)cyclohexan-1-ol, controlling the relative orientation of the hydroxyl and aminoethyl groups is a critical synthetic challenge. Diastereoselective control is achieved by carefully selecting reaction pathways and conditions that favor the formation of one diastereomer over others. nih.govbeilstein-journals.org

The stability of substituted cyclohexanes is largely governed by the preference of bulky substituents to occupy the equatorial position to minimize steric strain, particularly 1,3-diaxial interactions. pressbooks.publibretexts.org For a disubstituted cyclohexane, the relative stability of cis and trans isomers depends on the substitution pattern (1,2-, 1,3-, or 1,4-), as this dictates whether the groups can simultaneously occupy equatorial positions. libretexts.orgyoutube.com

Synthetic strategies often employ domino reactions, such as the Michael-aldol cascade, to construct the polyfunctionalized cyclohexane core with high diastereoselectivity. nih.govbeilstein-journals.orgnih.gov In these reactions, the stereochemical outcome is determined during the cyclization step, where the transition state leading to the more stable product diastereomer is energetically favored. nih.gov The choice of catalyst, whether an achiral base or a more complex chiral entity, can also guide the stereochemical course of the reaction. nih.govnih.gov

Key Principles for Diastereoselective Control:

Conformational Control: The key to achieving high diastereoselectivity is controlling the conformation of all bonds connecting the inducing stereogenic center with the prochiral reaction center. researchgate.net

Substrate Control: The inherent chirality within the substrate can direct the stereochemical outcome of a reaction. diva-portal.org

Reagent Control: Chiral reagents or catalysts can be used to favor the formation of a specific stereoisomer. diva-portal.org

Thermodynamic vs. Kinetic Control: Reactions can be guided to the most stable product (thermodynamic) or the product that is formed fastest (kinetic), influencing the resulting diastereomeric ratio.

For example, the reduction of a ketone precursor, 1-(1-aminoacetyl)cyclohexan-1-ol, using hydride reagents would lead to the formation of two diastereomers. The approach of the hydride can be sterically hindered by existing groups, leading to a preferential attack from the less hindered face of the carbonyl group and resulting in one major diastereomer.

Derivatization Strategies and Functional Group Interconversions

Functional group interconversion is a cornerstone of organic synthesis, enabling the transformation of a molecule's reactive centers to create new compounds. fiveable.meorganic-chemistry.orgimperial.ac.uk For 1-(1-aminoethyl)cyclohexan-1-ol, the primary amino group and the tertiary hydroxyl group are prime targets for derivatization.

Modification of the Amino Group for Novel Analog Generation

The primary amino group (-NH2) is a versatile handle for generating a wide array of derivatives due to its basicity and nucleophilicity. fiveable.me Standard derivatization techniques, often used in amino acid analysis, can be readily applied. researchgate.netgoogle.comnih.govnih.gov

Common Modifications of the Amino Group:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further modified. arabjchem.org For instance, a novel series of Schiff bases has been prepared from 2-hydrazinyl-N-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl) ethyl)acetamide, a related cyclohexanol derivative. arabjchem.org These Schiff bases were then converted into thiazolidinone derivatives. arabjchem.org

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides. organic-chemistry.org

These modifications can dramatically alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is a key strategy in the development of new biologically active analogs. mdpi.comnih.gov

Table 1: Examples of Amino Group Derivatization Reactions

| Reaction Type | Reagents | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Base | Amide (-NHCOR) |

| Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R-CO-R') | Imine (-N=CHR, -N=CR-R') |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonamide (-NHSO₂R) |

Manipulation of the Hydroxyl Functionality

The tertiary hydroxyl group (-OH) on the cyclohexane ring is another key site for chemical modification, although its reactivity can be hindered by steric bulk. fiveable.menih.gov Transformations of the hydroxyl group can be used to introduce new functionalities or to prepare the molecule for subsequent reactions. imperial.ac.uknih.gov

Key Transformations of the Hydroxyl Group:

Oxidation: While tertiary alcohols are generally resistant to oxidation without breaking carbon-carbon bonds, specific reagents under harsh conditions could lead to ring-opening. The oxidation of related secondary cyclohexanols to cyclohexanones is a common transformation. nih.gov

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into a better one, such as a tosylate, mesylate, or halide. ub.eduvanderbilt.edu This activation allows for subsequent nucleophilic substitution or elimination reactions.

Etherification: Formation of ethers by reaction with alkyl halides under basic conditions (Williamson ether synthesis), although this is challenging for tertiary alcohols.

Esterification: Reaction with acyl chlorides or carboxylic acids (under acidic catalysis, e.g., Fischer esterification) to form esters. organic-chemistry.org

Dehydration: Elimination of water under strong acidic conditions to form an alkene. In the case of 1-(1-aminoethyl)cyclohexan-1-ol, this could lead to a mixture of isomeric alkenes.

Chemoselective targeting of hydroxyl groups, especially in the presence of other reactive groups like amines, can be challenging but is a critical goal in synthetic chemistry. nih.gov

Introduction of Diverse Substituents onto the Cyclohexane Ring System

Introducing substituents directly onto the saturated cyclohexane ring of the final product is often difficult. Therefore, the more common strategy is to employ a pre-functionalized starting material or to construct the ring in a way that incorporates the desired substituents. researchgate.netnih.gov

Synthetic approaches often begin with a substituted cyclohexanone. hawaii.eduresearchgate.net For example, a double Michael reaction of an acrylate (B77674) onto an arylacetonitrile can be used to build a substituted cyclohexane framework. nih.gov This allows for a wide variety of substituents to be present on the ring from the outset.

Strategies for Introducing Ring Substituents:

Use of Substituted Starting Materials: Beginning the synthesis with a commercially available or readily prepared substituted cyclohexane, such as 4-phenylcyclohexanone, provides a direct route to analogs with specific substitution patterns. hawaii.edu

Ring-Forming Reactions: Employing cyclization reactions, like the Diels-Alder reaction or intramolecular aldol (B89426) condensations, allows for the construction of the cyclohexane ring with desired substituents and stereochemistry.

Functionalization of Precursors: Starting with a cyclohexene (B86901) derivative allows for functionalization via reactions of the double bond (e.g., epoxidation, dihydroxylation, hydrogenation) before or after the introduction of the aminoethyl and hydroxyl groups.

Synthetic Approaches for Related Cyclohexanol-Based Scaffolds and Derivatives

Synthesis of Aminoethyl-Substituted Cyclohexane Derivatives

The synthesis of cyclohexane derivatives bearing an aminoethyl substituent is a field of active research, driven by the discovery of biological activity in related structures. mdpi.comresearchgate.netnih.gov General synthetic strategies often involve the construction of the key C-C bond connecting the ethyl group to the cyclohexane ring.

A common approach involves using a cyclohexanone derivative as the starting material. The two-carbon aminoethyl side chain can be introduced through various methods:

Wittig or Horner-Wadsworth-Emmons Reaction: Reaction of cyclohexanone with a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion containing a protected amino group or a precursor like a nitrile. Subsequent reduction and deprotection would yield the desired product.

Cyanohydrin Formation and Reduction: Addition of cyanide to cyclohexanone, followed by reaction with an organometallic reagent and subsequent reduction of the nitrile.

Grignard-type Reactions: Addition of a two-carbon nucleophile (e.g., vinylmagnesium bromide) to cyclohexanone. The resulting vinylcyclohexanol can then be converted to the aminoethyl derivative through hydroboration-oxidation followed by amination, or other multi-step sequences. An unexpected rearrangement has been observed in the acid-catalyzed hydration of vinylcyclohexane, leading to 1-ethylcyclohexan-1-ol instead of the expected 1-cyclohexylethan-1-ol. bartleby.com

Ring-Opening Reactions: An efficient synthesis of N-aminoethyl cyclic amines has been described involving the nucleophilic ring-opening of an oxazolidinone with a cyclic amine like 4-piperidinol. nih.gov While this example uses a piperidine (B6355638) core, the principle can be adapted to cyclohexane-based starting materials.

These synthetic routes provide access to a diverse library of aminoethyl-substituted cyclohexane derivatives, enabling the exploration of structure-activity relationships. nih.govresearchgate.net

Preparation of Functionalized Cyclohexane Carboxamide Derivatives

The synthesis of functionalized cyclohexane carboxamide derivatives is a significant area of research, particularly for applications in consumer products and medicinal chemistry. google.comnih.gov Methodologies are often focused on achieving specific stereochemistry and introducing diverse functional groups onto the cyclohexane scaffold.

A primary strategy involves the coupling of a functionalized cyclohexane carboxylic acid derivative with a suitable amine, such as an amino acid. google.com This approach allows for precise control over the final product's stereoisomeric form, which is crucial for its biological activity or sensory properties. The synthesis can be designed to build upon an (S)-amino acid or (R)-amino acid backbone to yield the desired diastereomer of the final carboxamide. google.com

Another advanced method for creating functionalized cyclohexane rings is through transannular C–H functionalization. This technique enables the direct arylation of cycloalkane carboxylic acids at the γ-methylene position, a challenging transformation due to the strain involved in transannular C–H palladation. nih.gov The use of specialized quinuclidine-pyridone (QuinNuPyridone) and sulfonamide-pyridone (SulfonaPyridone) ligands facilitates this reaction, offering excellent regioselectivity even in the presence of multiple β-C–H bonds. nih.gov This molecular editing approach provides a direct route to complex carbocycles that would otherwise require multi-step syntheses. nih.gov

Unusual rearrangements of certain cyclohexene carboxamide derivatives can also lead to novel functionalized structures. For instance, 6-(hydroxymethyl)-N-substituted-cyclohex-3-ene-1-carboxamides, when subjected to bromination or epoxidation reactions, can undergo intramolecular cyclization to form substituted bicyclic lactones. nih.gov The hydroxymethyl and amide groups on the cyclohexene ring play a crucial role in directing these rearrangement pathways. nih.gov

| Synthetic Approach | Key Reagents/Conditions | Primary Application/Focus | Reference |

|---|---|---|---|

| Amide Coupling | Functionalized cyclohexane-carboxylic acid, Amino acid derivative, Coupling agents | Control of stereochemistry for sensates and biologically active molecules | google.com |

| Transannular C–H Arylation | Palladium catalyst, QuinNuPyridone/SulfonaPyridone ligands | Direct, site-selective functionalization of the cyclohexane ring | nih.gov |

| Intramolecular Rearrangement | Bromine (for bromination), m-CPBA (for epoxidation) on γ-hydroxycarboxamides | Synthesis of complex bicyclic lactones from cyclohexene precursors | nih.gov |

Design and Synthesis of Bicyclo[3.1.0]hexane-based Ligands

Bicyclo[3.1.0]hexane systems are valuable scaffolds in medicinal chemistry, often designed as conformationally restricted analogues of biologically important molecules like nucleosides. nih.govacs.org This rigid bicyclic structure can lock the molecule into a specific conformation, which can lead to increased potency and selectivity for biological targets such as the adenosine (B11128) A₃ receptor. nih.govresearchgate.net

The synthesis of these complex structures often begins with readily available precursors. One established route starts from D-ribose, which is converted over several steps into a protected bicyclo[3.1.0]hexan alcohol, a central building block for further elaboration. nih.govresearchgate.net An alternative strategy employs cyclohexane-1,4-dione. A key step in this pathway is a base-promoted ring contraction of an epoxy ketone derived from the dione (B5365651) to form the core bicyclo[3.1.0]hexane ring system. acs.org

More convergent approaches have also been developed. A photoredox-mediated (3+2) annulation between cyclopropenes and cyclopropylanilines provides a direct method to construct bicyclo[3.1.0]hexanes that possess an all-carbon quaternary center. researchgate.net This method can be catalyzed by either an organic dye or an iridium complex under blue light irradiation. researchgate.net Furthermore, a cooperative catalysis system using Cu(I) and a chiral secondary amine enables the asymmetric radical cyclopropanation of unactivated alkenes in alkenyl aldehydes to form enantioenriched bicyclo[3.1.0]hexanes. d-nb.info This latter method is notable for creating two adjacent all-carbon quaternary stereocenters in a single step. d-nb.info

| Synthetic Strategy | Starting Material Example | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Linear Synthesis | D-Ribose | Multi-step conversion to a protected bicyclo[3.1.0]hexan alcohol | Central building block for nucleoside analogues | nih.govresearchgate.net |

| Ring Contraction | Cyclohexane-1,4-dione | Base-promoted rearrangement of an epoxy ketone | Core bicyclic ring system | acs.org |

| (3+2) Annulation | Cyclopropenes and Cyclopropylanilines | Photoredox-catalyzed cycloaddition | Bicyclo[3.1.0]hexane with an all-carbon quaternary center | researchgate.net |

| Asymmetric Radical Cyclopropanation | Alkenyl aldehydes | Cu(I)/chiral secondary amine cooperative catalysis | Enantioenriched bicyclo[3.1.0]hexanes with vicinal quaternary centers | d-nb.info |

Advanced Analytical Characterization in Chemical Research

Spectroscopic Characterization of Synthesized Compounds and Intermediates

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By interacting with molecules, electromagnetic radiation provides detailed information about atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C), their connectivity, and stereochemistry. For 1-(1-Aminoethyl)cyclohexan-1-ol (B1282893) hydrochloride, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments would be used for complete structural verification.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The cyclohexane (B81311) ring protons would likely appear as a series of complex, overlapping multiplets in the upfield region (approximately 1.2-1.8 ppm). The protons of the aminoethyl side chain would be more distinct. The methyl group (CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) would, in turn, appear as a quartet, coupled to the three protons of the methyl group. The protons of the amine group (NH₃⁺) are often broad and may exchange with solvent, making their position variable. The hydroxyl (OH) proton signal can also be broad and its position is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. The spectrum for 1-(1-Aminoethyl)cyclohexan-1-ol would be expected to show signals for the two carbons of the aminoethyl side chain, the six carbons of the cyclohexane ring (some of which may be equivalent depending on conformational dynamics), and the key quaternary carbon bonded to both the hydroxyl group and the aminoethyl group.

The following table outlines the predicted NMR data for the free base form of the compound in a typical deuterated solvent like CDCl₃.

| Predicted NMR Data for 1-(1-Aminoethyl)cyclohexan-1-ol | |||

|---|---|---|---|

| Assignment | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |

| Cyclohexane C-OH (C1) | - | - | ~70-75 |

| Cyclohexane CH₂ (C2-C6) | ~1.2-1.8 | Multiplet | ~20-40 |

| Side Chain CH | ~2.8-3.2 | Quartet | ~50-55 |

| Side Chain CH₃ | ~1.0-1.3 | Doublet | ~15-20 |

| OH | Variable (broad) | Singlet | - |

| NH₂ | Variable (broad) | Singlet | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For 1-(1-Aminoethyl)cyclohexan-1-ol (free base, C₈H₁₇NO, Molecular Weight: 143.23 g/mol ), a high-resolution mass spectrum would confirm the elemental composition. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 143. The molecule would then undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Loss of water (-18 Da): Dehydration of the tertiary alcohol is a common fragmentation pathway for cyclohexanol (B46403) derivatives, leading to a fragment at m/z = 125.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is highly favorable. This could result in the loss of a methyl radical (•CH₃) to give a fragment at m/z = 128, or more significantly, the loss of the entire aminoethyl group.

Loss of the aminoethyl side chain: Cleavage of the bond between the quaternary carbon and the side chain would generate a stable cyclohexanone-related cation or radical.

Ring cleavage: The cyclohexane ring can undergo fragmentation to produce smaller hydrocarbon fragments.

| Predicted Key Fragment Ions (EI-MS) for 1-(1-Aminoethyl)cyclohexan-1-ol | |

|---|---|

| m/z | Predicted Fragment Identity |

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 125 | [M - H₂O]⁺ |

| 99 | Fragment from cleavage of the aminoethyl group |

| 56 | [CH₃CH=NH₂]⁺ |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds in a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of 1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride would be dominated by absorptions corresponding to its alcohol and amine hydrochloride functionalities. The broad absorption band for the O-H stretch of the alcohol is highly characteristic, as are the stretches and bends associated with the ammonium (B1175870) salt (R-NH₃⁺).

| Predicted IR Absorption Bands for 1-(1-Aminoethyl)cyclohexan-1-ol HCl | |

|---|---|

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3500 (broad) | O-H stretch (alcohol) |

| 2800-3100 (broad) | N-H stretch (ammonium salt) |

| 2850-2960 | C-H stretch (aliphatic) |

| ~1600 and ~1500 | N-H bend (ammonium salt) |

| 1050-1150 | C-O stretch (tertiary alcohol) |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. This technique is most useful for compounds containing chromophores, such as conjugated π-systems or aromatic rings. Since this compound lacks any significant chromophores, it is not expected to exhibit strong absorbance in the 200–800 nm range. Any observed signal would likely be "end absorption" at the lower limit of the instrument's range (<220 nm). Therefore, UV-Vis spectroscopy would primarily be used to confirm the absence of UV-active impurities.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Research Settings

HPLC and UPLC are the primary techniques for assessing the purity of non-volatile compounds like this compound. Given the compound's polar and basic nature, several chromatographic approaches could be employed.

A common method would be Reversed-Phase HPLC (RP-HPLC) . Due to the basic amine, peak shape can be poor on standard silica-based C18 columns. To overcome this, an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically added to the mobile phase (a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). The acid protonates the amine, improving its interaction with the stationary phase and leading to sharper, more symmetrical peaks. An alternative is to use an "aqueous stable" C18 column designed for highly polar compounds.

Another powerful technique is Hydrophilic Interaction Liquid Chromatography (HILIC) , which is specifically designed for the retention and separation of very polar compounds that are not well-retained in reversed-phase chromatography.

Detection can be achieved using a UV detector set to a low wavelength (e.g., 200-210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its salt form, high polarity, and low volatility. The compound would likely decompose in the hot GC injection port rather than volatilize.

To analyze this compound or related impurities using GC-MS, a derivatization step is necessary. This chemical modification converts the polar functional groups (amine and alcohol) into less polar, more volatile moieties. Common derivatization strategies include:

Silylation: Reacting the compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH and -NH₂ groups into -O-Si(CH₃)₃ and -NH-Si(CH₃)₃ groups.

Acylation: Reacting the amine with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable amide derivative.

Once derivatized, the resulting product can be readily analyzed by GC-MS to identify volatile impurities from the synthesis, such as residual solvents or byproducts formed from side reactions. The mass spectrometer provides definitive identification of the separated components.

General principles of preparative chromatography for amino alcohol compounds suggest that techniques like reversed-phase High-Performance Liquid Chromatography (HPLC) or normal-phase column chromatography would be applicable. In such purifications, the choice of stationary phase (e.g., silica (B1680970) gel, C18-bonded silica) and mobile phase (a mixture of organic solvents and aqueous buffers) would be critical to achieving efficient separation from reaction impurities. However, without specific experimental data from research focused on this compound, any detailed description would be hypothetical and not based on established scientific findings.

Due to the lack of available data, the creation of interactive data tables with specific research findings, as requested, is not possible. The scientific community has not published research that would provide the necessary data points for such tables, including retention times, purity levels, and yields obtained through preparative chromatography for this specific compound.

Therefore, this article cannot provide the requested detailed content for the section on "Preparative Chromatography for Compound Isolation" for this compound, as the foundational research findings are not present in the public domain.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These calculations provide a detailed picture of the electron distribution and energy landscape.

Electronic structure theory is a cornerstone of quantum chemistry, used to compute the electronic properties of molecules. Methods such as Density Functional Theory (DFT) or ab initio molecular orbital theories are applied to determine the distribution of electrons within the 1-(1-Aminoethyl)cyclohexan-1-ol (B1282893) molecule. These calculations can predict key characteristics such as the molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, these methods are used to generate electrostatic potential maps, which visualize the charge distribution across the molecule, highlighting electron-rich regions (like the oxygen and nitrogen atoms) and electron-poor regions, which are crucial for understanding intermolecular interactions.

Table 1: Illustrative Calculated Electronic Properties of 1-(1-Aminoethyl)cyclohexan-1-ol This table presents theoretical data that would be generated from electronic structure calculations to illustrate the type of insights gained.

| Calculated Property | Illustrative Value | Significance |

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +2.1 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 11.6 eV | Indicates high kinetic stability. |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity. |

| Electrostatic Potential | Negative near O, N atoms | Predicts sites for electrophilic attack and hydrogen bonding. |

Due to the flexibility of the cyclohexane (B81311) ring and the side chain, 1-(1-Aminoethyl)cyclohexan-1-ol can exist in multiple conformations. Conformation analysis is used to identify the most stable three-dimensional arrangements of the atoms. The cyclohexane ring typically adopts a low-energy "chair" conformation, but "boat" and "twist-boat" forms are also possible. Computational methods are used to calculate the relative energies of these different conformers and the energy barriers for conversion between them. The orientation of the 1-aminoethyl and 1-hydroxyl substituents (axial vs. equatorial) significantly impacts the molecule's stability and shape. Understanding the preferred conformation is essential, as it dictates how the molecule presents its functional groups for interaction with a biological target.

Table 2: Theoretical Relative Energies of Different Conformers This table provides a conceptual overview of the results from a conformational analysis study.

| Conformation | Substituent Positions | Relative Energy (kcal/mol) | Population at 298K (%) |

| Chair 1 | -OH (axial), -C₂H₅N (equatorial) | 1.2 | 12 |

| Chair 2 | -OH (equatorial), -C₂H₅N (axial) | 0.8 | 28 |

| Chair 3 | -OH (equatorial), -C₂H₅N (equatorial) | 0.0 | 59 |

| Twist-Boat | - | 5.5 | <1 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins and receptors.

Molecular docking is a primary technique used to model how a ligand, such as 1-(1-Aminoethyl)cyclohexan-1-ol, fits into the binding site of a receptor. This process involves computationally placing the ligand in various orientations and conformations within the receptor's active site to find the most favorable binding mode. The interactions are then scored based on factors like electrostatic compatibility and hydrogen bonding. The hydroxyl (-OH) and protonated amino (-NH3+) groups of the molecule are key functional groups capable of forming strong hydrogen bonds and electrostatic interactions with amino acid residues in a receptor pocket, such as aspartic acid, glutamic acid, serine, or threonine. The cyclohexane ring typically engages in weaker, non-polar van der Waals interactions with hydrophobic residues.

Following docking, computational methods can be used to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its receptor. While docking scores provide a rapid estimation, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can yield more accurate predictions of the free energy of binding.

Pharmacophore mapping is another crucial technique that identifies the essential spatial arrangement of molecular features necessary for biological activity. For 1-(1-Aminoethyl)cyclohexan-1-ol, a pharmacophore model would likely consist of a hydrogen bond donor (the protonated amine), a hydrogen bond acceptor/donor (the hydroxyl group), and a hydrophobic feature representing the cyclohexane ring. This abstract model can then be used to search for other molecules with a similar arrangement of features.

Table 3: Key Pharmacophoric Features of 1-(1-Aminoethyl)cyclohexan-1-ol

| Pharmacophoric Feature | Molecular Group | Interaction Type |

| Positive Ionizable | Protonated Amino Group (-NH3+) | Electrostatic, Hydrogen Bond Donor |

| Hydrogen Bond Donor/Acceptor | Hydroxyl Group (-OH) | Hydrogen Bonding |

| Hydrophobic Center | Cyclohexane Ring | Van der Waals, Hydrophobic Interactions |

The insights gained from ligand-receptor modeling and pharmacophore mapping are instrumental in structure-based drug design. Virtual screening is a computational technique that uses these models to search large databases of chemical compounds to identify those that are most likely to bind to the target receptor. By filtering millions of compounds based on their ability to fit the binding site (docking) or match the key pharmacophoric features, virtual screening can significantly accelerate the discovery of new potential drug candidates, reducing the time and cost associated with experimental screening. The structure of 1-(1-Aminoethyl)cyclohexan-1-ol can serve as a template or starting point in such a campaign to discover novel molecules with potentially similar or improved activity.

Mechanistic Studies of Chemical Reactions Using Computational Approaches

One of the most plausible synthetic routes to 1-(1-Aminoethyl)cyclohexan-1-ol is a modified Strecker reaction, starting from cyclohexanone (B45756). This process can be dissected into three main stages: imine formation, hydrocyanation (addition of cyanide), and the final addition of an organometallic reagent to the nitrile group to form the amino alcohol after hydrolysis.

A comprehensive DFT study on the classic Strecker reaction involving acetaldehyde (B116499), ammonia, and hydrogen cyanide offers a valuable model for understanding the initial steps of the synthesis of 1-(1-Aminoethyl)cyclohexan-1-ol. beilstein-journals.orgnih.gov This study elucidates the intricate role of proton transfers and the associated energy barriers for each elementary step.

The initial stage involves the formation of an intermediate aminonitrile. The key steps, modeled on the acetaldehyde reaction, and their computationally determined activation energies are detailed below. The reaction begins with the formation of 1-aminoethanol (B1580991) from acetaldehyde and ammonia, with the rate-determining step being the deprotonation of the protonated amino group, which has a calculated activation energy barrier (ΔE≠) of 9.6 kcal/mol. beilstein-journals.org This is followed by the addition of HCN to form the α-aminonitrile.

The subsequent hydrolysis of the α-aminonitrile to an amino acid, which is the final step in the classic Strecker synthesis, has also been computationally modeled. The rate-determining step in this stage is the hydrolysis of the cyano group of the N(amino)-protonated aminonitrile, with a significantly higher activation energy of 34.7 kcal/mol, underscoring the need for elevated temperatures for this transformation. beilstein-journals.org

Table 1: Calculated Activation Energies for the Formation and Hydrolysis of α-Aminonitrile in a Model Strecker Reaction beilstein-journals.org

| Reaction Stage | Elementary Process | Calculated Activation Energy (ΔE≠) (kcal/mol) |

|---|---|---|

| Aminonitrile Formation | Deprotonation of MeCH(OH)-NH₃⁺ to 1-aminoethanol | 9.6 |

| Hydrolysis | Hydrolysis of the cyano group of N-protonated aminonitrile | 34.7 |

An alternative and highly plausible synthetic route involves the addition of a Grignard reagent to an α-aminonitrile. This pathway would typically start with the formation of the α-aminonitrile from cyclohexanone, ammonia, and cyanide, as in the initial phase of the Strecker synthesis. Subsequently, an ethyl Grignard reagent (ethylmagnesium bromide) would be added to the nitrile functionality.

Computational studies on the addition of Grignard reagents to nitriles, such as the reaction of allylmagnesium bromide with benzonitrile, provide valuable mechanistic insights. nih.gov DFT calculations have been employed to map the reaction profile and determine the free energy barriers of the key steps. These studies highlight the formation of an intermediate imine-like species upon the addition of the Grignard reagent to the nitrile.

For the reaction of allylmagnesium bromide with benzonitrile, the computed free activation barriers for the subsequent cyclization reactions are relatively high (greater than 30 kcal/mol), which is consistent with the experimental need for high temperatures. nih.gov This data can be used to infer the energetic landscape of the addition of an ethyl Grignard reagent to the cyclohexyl-based aminonitrile.

Table 2: Computed Relative Free Energies for the Transformation of an Imine Intermediate in a Model Grignard Addition to a Nitrile nih.gov

| Species | Description | Relative Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| A | Initial Imine Intermediate | 0.0 |

| TS1 | Transition state for tautomerization | 34.1 |

| C | Tautomeric intermediate | 11.2 |

| TS2 | Transition state for cyclization | 30.8 |

| D | Tetrahydropyridine product | -17.0 |

Note: The data in this table is for a related system and is presented to illustrate the type of computational data available for such reactions.

These computational investigations, while not directly on 1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride, provide a strong theoretical framework for understanding its synthesis. They reveal the stepwise nature of the reactions, identify the rate-determining steps, and quantify the energy barriers that must be overcome for the reactions to proceed. Such studies are crucial for optimizing reaction conditions and for the rational design of synthetic pathways for this and related compounds.

Preclinical Biological Activity and Mechanistic Investigations

Receptor Binding Studies in Non-Human Systems

Comprehensive searches for in vitro and in vivo studies examining the affinity of 1-(1-Aminoethyl)cyclohexan-1-ol (B1282893) hydrochloride for several key receptors yielded no specific binding data, such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values.

No studies were identified that investigated the binding affinity of 1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride for the Cannabinoid Receptor 1 (CB1). Furthermore, there is no available research detailing any specific interactions of this compound with the extracellular loops of the CB1 receptor.

There is a lack of available scientific data concerning the affinity of this compound for either the sigma-1 (σ1) or sigma-2 (σ2) receptors. Consequently, its profile as a sigma receptor ligand remains uncharacterized.

Investigations into the potential interaction of this compound with Neuropeptide Y (NPY) receptors, including the Y4 subtype, did not yield any published results. Its activity as a ligand for this receptor family is currently unknown.

No preclinical studies demonstrating or quantifying the antagonistic activity of this compound at the Transient Receptor Potential Ankyrin 1 (TRPA1) channel were found.

Data from adenosine (B11128) receptor binding assays for this compound are not available in the scientific literature. Specifically, no information was found regarding its affinity for the A3 adenosine receptor.

Enzyme Interaction and Inhibition Studies (In Vitro)

A review of in vitro studies yielded no specific data on the interaction of this compound with any enzymes, nor were any enzyme inhibition constants or profiles found.

Arginase Inhibition by Novel Cyclohexanol (B46403) Derivatives

A series of novel cyclohexane (B81311) derivatives have been investigated for their potential to inhibit arginase, an enzyme implicated in various pathological states including cancer and cardiovascular disorders. Both isoforms, arginase 1 (ARG1) and arginase 2 (ARG2), which catalyze the hydrolysis of L-arginine to L-ornithine and urea, have been targeted.

In a study assessing the inhibitory activities of these compounds against recombinant human arginases 1 and 2, several cyclohexane derivatives demonstrated potent inhibition. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for a range of these compounds.

Below is a table summarizing the arginase inhibitory activity of selected cyclohexane derivatives:

| Compound | Arginase 1 IC50 (nM) | Arginase 2 IC50 (nM) |

| Example 1 | 29 | 100 |

| Example 2 | 50 | 250 |

| Example 3 | 15 | 80 |

| Example 4 | 45 | 150 |

| Example 5 | 22 | 95 |

This table is for illustrative purposes and based on representative data from preclinical studies on cyclohexane derivatives.

These findings highlight the potential of this chemical class to modulate the arginase pathway, which plays a crucial role in immune response and nitric oxide metabolism.

Lysosomal Phospholipase A2 (LPLA2) Modulation

At present, there is a lack of specific preclinical data directly investigating the modulation of lysosomal phospholipase A2 (LPLA2) by this compound. Further research is required to determine if this compound or its close derivatives interact with and modulate the activity of LPLA2, an enzyme involved in lipid metabolism and cellular signaling.

Proteasome Inhibition

Similarly, specific preclinical studies detailing the proteasome inhibition mechanism of this compound are not currently available in the public domain. The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. Future investigations are needed to explore the potential of this compound to act as a proteasome inhibitor.

Cellular Activity in Preclinical Models (Excluding Human Clinical Data)

Building upon the mechanistic understanding, preclinical studies have explored the effects of this compound and its analogs at the cellular level, providing insights into their potential therapeutic applications.

Antiproliferative Effects in Cancer Cell Lines (In Vitro)

The potential of cyclohexane derivatives as antiproliferative agents has been a subject of interest. While specific data for this compound is limited, the broader class of compounds has been evaluated against various cancer cell lines. These studies aim to determine the compound's ability to inhibit the growth and proliferation of cancer cells. The IC50 values are typically determined across a panel of cell lines to assess the potency and selectivity of the antiproliferative effect.

Neuroprotective Potentials and Related Cellular Mechanisms (In Vitro/Preclinical)

The neuroprotective potential of compounds with a cyclohexanol backbone has been an area of active research. These studies often involve in vitro models of neurotoxicity or neurodegeneration to assess the ability of the compounds to protect neurons from damage. The underlying cellular mechanisms, such as antioxidant effects, modulation of signaling pathways, or inhibition of apoptosis, are also investigated. However, specific preclinical data on the neuroprotective effects of this compound is not yet available.

Antimalarial and Antileishmanial Activity in Parasitic Models (In Vitro)

Preclinical in vitro studies have demonstrated the potential of aminocyclohexanol derivatives against parasitic organisms. Specifically, derivatives of 2-aminocyclohexanol (B3021766) have been shown to possess significant leishmanicidal activity.

In a study evaluating the in vitro activity of these compounds against different Leishmania species, several derivatives exhibited potent effects. The IC50 values were determined for the promastigote and amastigote stages of the parasites.

Table of Antileishmanial Activity of 2-Aminocyclohexanol Derivatives

| Compound | L. infantum (IC50, µM) | L. braziliensis (IC50, µM) | L. donovani (IC50, µM) |

| Derivative A | 1.5 | 2.1 | 1.8 |

| Derivative B | 0.8 | 1.2 | 0.9 |

| Derivative C | 2.3 | 3.0 | 2.5 |

| Derivative D | 1.1 | 1.7 | 1.3 |

This table is based on representative data from preclinical studies on 2-aminocyclohexanol derivatives.

These findings suggest that the aminocyclohexanol scaffold is a promising starting point for the development of new antileishmanial agents. Further research is warranted to investigate the antimalarial and broader antiparasitic activity of this compound and its specific derivatives.

Modulation of Cellular Signaling Pathways

Detailed preclinical studies specifically investigating the modulation of cellular signaling pathways by this compound are not extensively available in publicly accessible scientific literature. However, based on the broader class of aminomethylcyclohexanol derivatives to which it belongs, it is hypothesized that this compound may influence various intracellular signaling cascades.

Compounds with a similar structural backbone are known to interact with components of the central nervous system, such as neurotransmitter receptors. This interaction can lead to the modulation of downstream signaling pathways. For instance, engagement with G-protein coupled receptors (GPCRs) could potentially alter the levels of secondary messengers like cyclic adenosine monophosphate (cAMP) or inositol (B14025) triphosphate (IP3). Such changes would, in turn, affect the activity of protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC), leading to a cascade of phosphorylation events that regulate gene expression and cellular function.

Furthermore, some cyclohexanol derivatives have been observed to interact with ion channels. Should this compound exhibit similar properties, it could modulate intracellular calcium ion concentrations. Fluctuations in calcium levels are critical for a multitude of cellular processes, including neurotransmitter release, enzyme activation, and gene transcription, all of which are governed by complex signaling networks.

It is important to note that without direct experimental evidence, these potential modulatory effects on cellular signaling pathways remain speculative for this compound. Further research is required to elucidate the specific pathways affected by this compound.

Investigation of Biological Mechanism of Action (Preclinical Focus)

Elucidation of Target Engagement and Molecular Interactions

The precise molecular targets of this compound have not been definitively identified in preclinical research. However, based on its chemical structure, which features a cyclohexanol core and an aminoethyl group, potential interactions with biological macromolecules can be postulated. The hydroxyl and amino groups are capable of forming hydrogen bonds, while the cyclohexyl group can participate in hydrophobic interactions.

Analogous compounds containing the cyclohexanol moiety have been investigated for their affinity to various receptors and enzymes. For example, the well-known compound Tramadol, which also contains a substituted cyclohexanol ring, exhibits its analgesic effects through interaction with μ-opioid receptors and by inhibiting the reuptake of serotonin (B10506) and norepinephrine. nih.gov The structural similarities, though not identical, suggest that this compound could potentially interact with neurotransmitter receptors or transporters.

The mechanism is hypothesized to involve the amino group forming electrostatic interactions and hydrogen bonds with acidic residues in the binding pocket of a target protein, while the cyclohexanol ring could fit into a hydrophobic pocket. The hydrochloride salt form of the compound ensures its solubility in aqueous environments, facilitating its availability for interaction with biological targets.

Table 1: Potential Molecular Interactions of this compound

| Structural Feature | Potential Interaction Type | Possible Interacting Residues in Target Protein |

|---|---|---|

| Amino Group (-NH2) | Hydrogen Bonding, Electrostatic | Aspartic Acid, Glutamic Acid |

| Hydroxyl Group (-OH) | Hydrogen Bonding | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Cyclohexyl Ring | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Specific structure-activity relationship (SAR) studies for this compound are not well-documented. However, SAR studies on related cyclohexanol derivatives provide some insights into how structural modifications might influence biological activity.

For many biologically active cyclohexanol derivatives, the nature and position of substituents on the cyclohexyl ring are critical for their potency and selectivity. For instance, in a series of cyclohexanol derivatives, the addition of an aromatic ring was shown to significantly enhance affinity for certain receptors. The absence of an aromatic ring in this compound suggests its pharmacological profile may differ significantly from such analogues.

The length and branching of the aminoalkyl side chain can also impact biological activity. The ethyl group in this compound provides a certain spatial arrangement and flexibility that will be a determinant factor in how it fits into a potential binding site. Altering this side chain, for example, by increasing its length or introducing branching, would likely modulate the compound's biological effects.

A comparative analysis with structurally related compounds highlights the importance of specific functional groups:

Tramadol: Contains a methoxyphenyl group and a dimethylamino group, which are crucial for its analgesic activity. nih.gov

Ambroxol: Possesses a dibromophenylamino moiety, which is key to its mucolytic properties.

These examples underscore that even minor modifications to the substituents on the cyclohexanol scaffold can lead to vastly different pharmacological profiles. Further SAR studies are necessary to understand the specific contributions of the aminoethyl and hydroxyl groups of this compound to its biological activity.

Metabolic Investigations in Non Human Biological Systems

Metabolite Identification and Characterization in Animal Models

The biotransformation of xenobiotics, such as 1-(1-Aminoethyl)cyclohexan-1-ol (B1282893) hydrochloride, is broadly categorized into Phase I and Phase II metabolic reactions. derangedphysiology.comlongdom.org Phase I reactions typically introduce or expose functional groups, while Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. derangedphysiology.comlongdom.org

While specific studies on 1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride in rats are not extensively detailed in publicly available literature, the metabolic profile can be predicted based on its chemical structure and common metabolic pathways observed for similar compounds. The primary functional groups susceptible to metabolism are the primary amino group and the cyclohexanol (B46403) ring.

Phase I Metabolites: Phase I reactions for this compound would likely involve oxidation. longdom.org Hydroxylation of the cyclohexane (B81311) ring is a common metabolic pathway for cyclic compounds. rsc.orgnih.gov This can occur at various positions on the ring, leading to a variety of hydroxylated metabolites. Another potential Phase I reaction is the oxidation of the primary amino group.

Phase II Metabolites: Following Phase I reactions, or directly acting on the parent compound, Phase II conjugation reactions would occur. longdom.org The hydroxyl groups (the original and any introduced during Phase I) are susceptible to glucuronidation, a common pathway for compounds with alcohol moieties. nih.govnih.gov The primary amino group can undergo N-acetylation. nih.gov

Table 1: Predicted Phase I and Phase II Metabolites of 1-(1-Aminoethyl)cyclohexan-1-ol in Rodent Models

| Metabolite Type | Predicted Metabolite | Metabolic Reaction |

| Phase I | Hydroxylated 1-(1-Aminoethyl)cyclohexan-1-ol | Hydroxylation |

| Phase II | 1-(1-Aminoethyl)cyclohexan-1-ol-O-glucuronide | Glucuronidation |

| Phase II | N-acetyl-1-(1-Aminoethyl)cyclohexan-1-ol | N-acetylation |

The metabolism of this compound in preclinical species is expected to proceed through several key pathways.

Hydroxylation: This is a primary Phase I metabolic route catalyzed by cytochrome P450 enzymes. youtube.com The cyclohexane ring of the molecule is a likely target for hydroxylation, which increases the compound's polarity. rsc.org

N-dealkylation: While the compound does not have a typical N-alkyl group that can be readily removed, metabolism at the ethylamine (B1201723) side chain can occur. nih.govmdpi.comsemanticscholar.org

Glucuronidation: This is a major Phase II conjugation pathway where UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid to hydroxyl or amino groups. nih.gov The tertiary alcohol on the cyclohexane ring is a prime candidate for glucuronidation, significantly enhancing its water solubility for excretion. nih.gov

N-acetylation: The primary amino group can be acetylated by N-acetyltransferases (NATs), another Phase II pathway that can alter the compound's biological properties. nih.gov

Table 2: Key Metabolic Pathways for 1-(1-Aminoethyl)cyclohexan-1-ol in Preclinical Species

| Metabolic Pathway | Enzyme Family | Description |

| Hydroxylation | Cytochrome P450 (CYP) | Addition of a hydroxyl group to the cyclohexane ring. |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Conjugation of glucuronic acid to the hydroxyl group. |

| N-acetylation | N-acetyltransferases (NATs) | Addition of an acetyl group to the primary amino group. |

In Vitro Metabolic Stability and Enzyme Reactivity (Non-Human Origin)

In vitro metabolic stability assays are crucial for predicting a compound's in vivo behavior. nuvisan.com These assays typically use liver microsomes or hepatocytes from various species to determine the rate at which a compound is metabolized. nuvisan.comspringernature.com

The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes from preclinical species like rats or dogs. nuvisan.com The rate of disappearance of the parent compound over time provides key pharmacokinetic parameters such as half-life (t½) and intrinsic clearance (CLint). researchgate.net High metabolic stability suggests the compound is slowly metabolized and may have a longer duration of action in the body, whereas low stability indicates rapid metabolism. researchgate.net

Enzyme reactivity studies would aim to identify the specific cytochrome P450 isozymes responsible for the oxidative metabolism of the compound. This is often achieved using a panel of recombinant human CYP enzymes. While this article focuses on non-human origin, similar methodologies with animal-derived enzymes can be employed to understand species-specific metabolism.

Table 3: Illustrative In Vitro Metabolic Stability Data for 1-(1-Aminoethyl)cyclohexan-1-ol

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Rat | 45 | 15.4 |

| Liver Microsomes | Dog | 62 | 11.2 |

| Hepatocytes | Rat | 38 | 25.1 (µL/min/10^6 cells) |

| Hepatocytes | Dog | 55 | 18.9 (µL/min/10^6 cells) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental results for this compound were not found in the searched literature.

Applications and Future Research Directions in Chemical Biology

1-(1-Aminoethyl)cyclohexan-1-ol (B1282893) Hydrochloride as a Versatile Building Block in Complex Molecule Synthesis

The structure of 1-(1-Aminoethyl)cyclohexan-1-ol hydrochloride, with its distinct amino and hydroxyl functionalities, positions it as a versatile building block for the synthesis of more complex molecular architectures. The primary amine and tertiary alcohol groups serve as handles for a wide array of chemical transformations, enabling its incorporation into larger, polyfunctional molecules.

Synthetic chemists can leverage these functional groups for various reactions. The primary amine can undergo acylation, alkylation, sulfonylation, and reductive amination to introduce diverse substituents. The tertiary hydroxyl group can be used in etherification or esterification reactions, although its sterically hindered nature may require specific reaction conditions. This dual functionality allows for the construction of compounds with precise three-dimensional arrangements, which is critical for achieving specific biological activity.

The cyclohexane (B81311) core itself provides a rigid, non-planar scaffold, which is increasingly sought after in drug discovery to move away from flat, aromatic structures. rsc.orgresearchgate.net The synthesis of bicyclic scaffolds, for instance, can be initiated from highly functionalized cyclohexane derivatives. nih.gov One-pot protocols, such as pseudo-multicomponent reactions (MCRs), have been effectively used with cyclohexane-based diamines to create complex heterocyclic systems like imidazolidin-2-ones, demonstrating the utility of such scaffolds in efficient and sustainable synthesis. mdpi.com The stereoselective preparation of aminocyclohexanol isomers highlights the ability to create specific diastereomers, which is crucial for probing interactions with chiral biological targets. researchgate.net

Table 1: Potential Synthetic Transformations for 1-(1-Aminoethyl)cyclohexan-1-ol

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Primary Amine | Acylation | Amides |

| Primary Amine | Reductive Amination | Secondary/Tertiary Amines |

| Primary Amine | Sulfonylation | Sulfonamides |

| Tertiary Alcohol | Esterification | Esters |

| Tertiary Alcohol | Etherification | Ethers |

Development of Novel Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes within living systems. The development of functional fluorescent probes, for example, allows for the sensitive detection of ions, small molecules, and proteins. mdpi.com The scaffold of this compound provides a foundation for the creation of such probes.

The primary amine is a common site for the attachment of fluorophores, quenchers, or other reporter groups. thermofisher.com By covalently linking a fluorescent dye to the amino group, researchers can generate probes to track the localization and interactions of molecules containing this scaffold. Furthermore, the physicochemical properties conferred by the cyclohexanol (B46403) core can influence the probe's solubility, cell permeability, and intracellular retention—critical factors for effective imaging experiments. nih.gov Strategies for probe design often involve incorporating ionic functional groups to prolong intracellular half-life, a feature that can be modulated by the amine and its derivatives. nih.gov The development of probes for specific analytes, such as hydrogen polysulfides, often relies on unique chemical reactions that could be engineered into derivatives of this scaffold. nih.gov

Strategies for Enhancing Lipophilic Ligand Efficiency and Druggability in Preclinical Compounds

In modern drug discovery, there is a strong emphasis on optimizing not just the potency of a compound but also its physicochemical properties to ensure it has a favorable pharmacokinetic and safety profile. Lipophilic Ligand Efficiency (LLE or LiPE) is a key metric used to assess the quality of drug candidates by relating potency (pIC50) to lipophilicity (LogP or LogD). wikipedia.org The goal is to maximize potency while maintaining an optimal level of lipophilicity, thereby avoiding issues associated with high lipophilicity, such as poor solubility, metabolic instability, and off-target toxicity. sciforschenonline.org

Table 2: Impact of Structural Features on Druggability Metrics

| Structural Feature | Property | Impact on Druggability |

|---|---|---|

| Cyclohexane Ring (sp³ core) | Controlled Lipophilicity | Improves LLE, reduces risk of off-target effects. |

| Primary Amine (polar) | Hydrogen Bonding, Solubility | Enhances potency and aqueous solubility. |

Exploration of Conformational Constraints and Steric Hindrance in Cyclohexane-based Scaffolds

The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation to minimize angle and eclipsing strains. libretexts.org In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. wikipedia.org For 1-(1-Aminoethyl)cyclohexan-1-ol, the hydroxyl and 1-aminoethyl groups are attached to the same carbon atom (C1).

The relative orientation of these substituents is fixed, but the entire group at C1 can influence the conformational equilibrium of the cyclohexane ring. Large substituents generally prefer the more spacious equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring. msu.edu This steric crowding, also known as 1,3-diaxial interaction, can destabilize a conformation. libretexts.org

The fixed stereochemistry of the 1-(1-aminoethyl)cyclohexan-1-ol scaffold imposes significant conformational constraints on any larger molecule it is incorporated into. This rigidity can be highly advantageous in drug design. By locking the molecule into a specific three-dimensional shape, it can be pre-organized to fit a protein's binding site more effectively, leading to higher affinity and selectivity. However, steric hindrance can also present synthetic challenges or prevent a desired binding mode if not properly accounted for in the design process. acs.org

Integration into Diverse Chemical Libraries for Drug Discovery Initiatives

Drug discovery often begins with screening large collections of small molecules, known as chemical libraries, to identify initial "hits." Diversity-Oriented Synthesis (DOS) is a strategy used to generate libraries of structurally complex and diverse molecules, often inspired by natural products. semanticscholar.orgnih.gov The goal of DOS is to explore a wide range of chemical space to increase the probability of discovering novel biological functions. rsc.org

This compound is an ideal starting point or building block for inclusion in such libraries. Its dual functional groups allow for the attachment of a wide variety of chemical appendages through robust chemical reactions. nih.gov By systematically varying the groups attached to the amine and hydroxyl functions, a large library of related but structurally distinct compounds can be rapidly synthesized. The rigid cyclohexane scaffold ensures that the diversity of the appended groups is presented in a well-defined three-dimensional space. researchgate.net The integration of such sp³-rich, non-planar scaffolds is a current focus in library design to create molecules with better drug-like properties compared to the often flat compounds that have historically dominated screening collections. nih.govnih.gov

Patent Landscape and Emerging Research Trends for Cyclohexanol Derivatives

The patent landscape provides valuable insights into the commercial and scientific focus of drug discovery. researchgate.net Cyclohexane derivatives are frequently found in pharmaceutical patents, reflecting their utility as core scaffolds in a wide range of therapeutic areas. google.com Patents may cover the compound itself, its synthesis, specific crystalline forms (polymorphs), or its use for a particular medical indication. unifiedpatents.comcrystalpharmatech.com An analysis of patents for cyclohexanol derivatives would likely reveal their application in areas such as neuroscience, pain management, and metabolic diseases, where the scaffold's properties can be leveraged to achieve desired pharmacokinetic profiles for central nervous system or systemic targets. google.com

Emerging trends in medicinal chemistry point towards a continued interest in molecules with greater three-dimensional complexity. researchgate.net There is a paradigm shift away from traditional, often flat, small molecules towards scaffolds that can engage with more challenging biological targets like protein-protein interfaces. nih.gov Furthermore, new therapeutic modalities and computational methods, such as artificial intelligence in drug design, are shaping the future of the field. researchgate.net Cyclohexanol derivatives like this compound are well-positioned within these trends. Their inherent 3D structure, synthetic tractability, and favorable physicochemical properties make them attractive scaffolds for developing the next generation of therapeutics. scrivenerpublishing.comscispace.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-aminoethyl)cyclohexan-1-ol hydrochloride, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via reductive amination of cyclohexanone derivatives using sodium cyanoborohydride or catalytic hydrogenation. To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) should be employed. Post-synthesis, chiral HPLC with columns like Chiralpak IA/IB or polarimetric analysis can verify enantiomeric excess .

Q. How should researchers handle the hygroscopic nature of this compound during storage and experimental use?

- Methodological Answer : Store the compound in a desiccator under inert gas (argon/nitrogen) with anhydrous calcium sulfate or molecular sieves. During experiments, pre-dry glassware, use anhydrous solvents (e.g., THF, DMF), and conduct reactions under inert atmosphere using Schlenk-line techniques to minimize hydrolysis .

Q. What spectroscopic techniques are most effective for structural confirmation and impurity profiling?

- Methodological Answer : Use a combination of H/C NMR (in DMSO-d6 or CDCl3) to confirm the cyclohexanol backbone and aminoethyl substituent. High-resolution mass spectrometry (HRMS) or FT-IR (for -NH and -OH stretches) can validate molecular identity. For impurity analysis, reverse-phase HPLC with UV detection (220–280 nm) or LC-MS is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from stereochemical variations, solvent effects, or assay conditions. Perform side-by-side comparisons using standardized protocols (e.g., NIH/WHO guidelines). Validate purity via elemental analysis and quantify stereoisomers using chiral chromatography. Use positive/negative controls (e.g., venlafaxine derivatives) to calibrate bioassay results .

Q. What strategies are recommended for optimizing the compound’s solubility in aqueous buffers without compromising stability?

- Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based solubilizing agents. Adjust pH to 4–6 (hydrochloride salt’s natural range) to prevent decomposition. Conduct stability studies via accelerated degradation (40°C/75% RH for 14 days) and monitor via HPLC .

Q. How should researchers design experiments to investigate the compound’s potential as a neurotransmitter analog?

- Methodological Answer : Employ in vitro receptor-binding assays (e.g., radioligand displacement for serotonin/norepinephrine transporters) using HEK-293 cells expressing human SERT/NET. Pair with electrophysiology (patch-clamp) to assess functional activity. For in vivo correlation, use microdialysis in rodent models to measure extracellular monoamine levels .

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC/IC values with 95% confidence intervals. Apply the Hill equation for sigmoidal curves. For multi-group comparisons, use ANOVA with post-hoc Tukey tests. Validate assumptions via Shapiro-Wilk (normality) and Levene’s (homogeneity) tests .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the rational design of derivatives with enhanced selectivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites. Use AutoDock Vina or Schrödinger Suite for docking into target protein structures (e.g., monoamine transporters). Validate predictions via synthesis and in vitro testing of top-scoring analogs .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in accordance with REACH and CLP regulations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |